molecular formula C14H23NO4 B13020071 (4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid CAS No. 1357353-13-9

(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid

Cat. No.: B13020071
CAS No.: 1357353-13-9
M. Wt: 269.34 g/mol
InChI Key: UOOPTOQNDBQEDV-AXFHLTTASA-N
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Description

(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its octahydrocyclopenta[c]pyridine core, which is further functionalized with a carboxylic acid group and a tert-butyl ester. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyridine core, followed by functionalization to introduce the carboxylic acid and tert-butyl ester groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid lies in its specific stereochemistry and functionalization, which confer distinct chemical and biological properties

Properties

CAS No.

1357353-13-9

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-5-4-9-6-10(12(16)17)7-11(9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11-/m0/s1

InChI Key

UOOPTOQNDBQEDV-AXFHLTTASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2C[C@H](C[C@H]2C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CC2C1)C(=O)O

Origin of Product

United States

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